N-(4-cyanophenyl)-4-(4-methylphenoxy)butanamide
Description
N-(4-cyanophenyl)-4-(4-methylphenoxy)butanamide is a butanamide derivative characterized by a 4-methylphenoxy group at the butanamide’s fourth carbon and a 4-cyanophenyl substituent on the amide nitrogen.
Properties
IUPAC Name |
N-(4-cyanophenyl)-4-(4-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-14-4-10-17(11-5-14)22-12-2-3-18(21)20-16-8-6-15(13-19)7-9-16/h4-11H,2-3,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQMINKTQRTGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis via Knoevenagel Condensation
The primary route, detailed in patent WO2017032673A1, involves a four-stage process starting from nitrile aldehyde (VI) (J. Med. Chem. 2007, 50, 2468–2485). The critical reaction sequence comprises:
- Knoevenagel Reaction : Nitrile aldehyde (VI) reacts with ketoamide (XVII) in dichloromethane under reflux with piperidine (10 mol%) and glacial acetic acid (5–10 mol%). The reaction forms cinnamamide (XVIa,b) as an E/Z mixture over 6 hours, achieving >95% conversion.
- Cyclization : The cinnamamide intermediate undergoes cyclization in dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) at 115°C with 6–8 wt% sulfuric acid. Solvent distillation prior to reaction minimizes isopropanol residues, reducing byproduct formation.
- Chiral Resolution : Racemic amides (XIII) are separated using a chiral phase containing N-(dicyclopropylmethyl)-N²-methacryloyl-D-leucinamide.
Key Data :
Polymer-Supported Synthesis Using Benzhydryl Linkers
An alternative method employs 5-[4-(4-tolyl(chloro)methyl)phenoxy]pentanoyl aminomethyl polystyrene resin. This solid-phase approach enables efficient purification through simple filtration:
- Resin Activation : The benzhydryl chloride linker is prepared via acetyl chloride treatment of resin-bound carbinol 6.
- Coupling : N-(4-Cyanophenyl)butanamide is anchored to the resin using DIEA in DMF, followed by acidolytic cleavage with 1% trifluoroacetic acid (TFA).
- Cleavage Optimization : 25% hexafluoroisopropanol (HFIP) in CH₂Cl₂ achieves complete release within 1 hour.
Advantages :
- Reduced purification steps
- Compatibility with automated synthesizers
Reaction Optimization and Scalability
Solvent and Catalyst Screening
Comparative studies reveal dichloromethane as optimal for Knoevenagel condensation, while DMA enhances cyclization rates by 40% compared to DMF. Palladium catalysts (e.g., Pd(PPh₃)₄) improve Suzuki coupling yields to >90% in biaryl modifications.
Temperature and Stoichiometry Effects
- Ketoamide Equivalents : 1.1 equivalents of ketoamide (XVII) maximize cinnamamide yield (1.35 equivalents cause 12% side-product formation).
- Cyclization Temperature : Reactions at 115°C complete in 2 hours vs. 4 hours at 100°C.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows a single peak at 4.7 minutes, confirming >99% purity after recrystallization from ethanol.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Required per kg Product |
|---|---|---|
| Nitrile aldehyde | 12,000 | 0.8 kg |
| Ketoamide (XVII) | 9,500 | 1.1 kg |
| Pd(PPh₃)₄ | 320,000 | 0.005 kg |
The palladium catalyst contributes 38% to total synthesis costs, driving interest in nickel-based alternatives.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-4-(4-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or methylphenoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted phenyl or phenoxy derivatives.
Scientific Research Applications
N-(4-cyanophenyl)-4-(4-methylphenoxy)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-4-(4-methylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Solubility Modulation: The morpholine (C) and aminomethyl (E) groups demonstrate how polar substituents can counteract the lipophilicity of the phenoxy backbone, suggesting strategies for optimizing drug-like properties .
- Steric Effects : Bulky tert-pentyl groups (A) may hinder interactions with narrow binding pockets, whereas smaller substituents (e.g., methyl or ethyl) offer greater conformational flexibility .
Biological Activity
N-(4-Cyanophenyl)-4-(4-methylphenoxy)butanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
- Molecular Formula : C18H20N2O2
- Molecular Weight : 300.36 g/mol
- Chemical Structure : The compound features a cyanophenyl group and a methylphenoxy group attached to a butanamide backbone.
The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. The specific mechanism is still under investigation, but preliminary studies suggest that it may modulate signaling pathways associated with inflammation and microbial resistance.
Antimicrobial Activity
Recent investigations have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results indicate that the compound may be a candidate for further development as an antimicrobial agent, particularly against resistant strains.
Anti-inflammatory Properties
Research has indicated that this compound possesses anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal examined the efficacy of this compound against biofilms formed by Staphylococcus aureus. The compound was found to disrupt biofilm integrity and reduce bacterial viability significantly. -
Case Study on Anti-inflammatory Effects :
In another study focusing on rheumatoid arthritis models, the administration of this compound resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.
Research Findings
- In Vivo Studies : Animal models have shown promise for this compound in reducing inflammation and bacterial load.
- Safety Profile : Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects reported.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(4-cyanophenyl)-4-(4-methylphenoxy)butanamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions, such as:
- Step 1 : Coupling of 4-methylphenol with a butanoyl chloride intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy-butanoyl precursor.
- Step 2 : Amidation with 4-cyanoaniline using coupling agents like EDCI/HOBt in dichloromethane .
- Yield optimization requires strict control of temperature (0–5°C for amidation) and solvent purity. Analytical techniques (HPLC, NMR) are critical for verifying intermediate purity .
Q. How does the molecular structure of this compound influence its reactivity and biological interactions?
- Methodological Answer :
- The amide bond enables hydrogen bonding with biological targets (e.g., enzymes), while the 4-cyanophenyl group enhances electron-withdrawing effects, stabilizing the molecule in hydrophobic environments.
- The 4-methylphenoxy moiety contributes to lipophilicity, affecting membrane permeability. Computational modeling (e.g., DFT calculations) can predict charge distribution and reactive sites .
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR (¹H/¹³C) for structural elucidation, HPLC for purity assessment (>95%), and HRMS for molecular weight confirmation.
- X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can researchers address low aqueous solubility of this compound during in vivo studies?
- Methodological Answer :
- Co-solvent systems (e.g., PEG-400/water) or nanoparticle formulations improve bioavailability.
- Salt formation (e.g., hydrochloride) or prodrug strategies (e.g., ester derivatives) enhance solubility without altering pharmacophores .
Q. What experimental approaches resolve contradictions in SAR data for analogs of this compound?
- Methodological Answer :
- Systematic substitution : Replace the 4-methylphenoxy group with halogenated or methoxy variants to assess electronic effects.
- Free-Wilson analysis quantifies contributions of substituents to bioactivity.
- Crystallographic studies of ligand-target complexes (e.g., protein-ligand docking) validate SAR hypotheses .
Q. What in silico tools are effective for predicting off-target interactions or toxicity?
- Methodological Answer :
- Molecular docking (AutoDock Vina) screens for binding to cytochrome P450 isoforms or hERG channels.
- QSAR models (e.g., TOPKAT) predict mutagenicity and hepatotoxicity using descriptors like logP and polar surface area .
Key Challenges and Future Directions
- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify metabolic hotspots (e.g., amide hydrolysis) .
- Target Selectivity : CRISPR-Cas9 knockout models validate specificity for proposed biological targets (e.g., kinase inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
